1,2-Benzenediacetic acid diethyl ester

Description

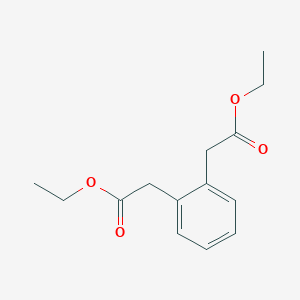

1,2-Benzenedicarboxylic acid diethyl ester, commonly known as diethyl phthalate (DEP), is a diester of phthalic acid with the molecular formula C₁₂H₁₄O₄ and a molecular weight of 222.30 g/mol . It is identified by CAS Registry Number 84-66-2 and serves as a versatile compound in industrial and consumer applications. DEP is recognized for its role as a plasticizer in polymers, a solvent in cosmetics, and a stabilizer in pharmaceuticals . Its structure consists of a benzene ring with two ethyl ester groups at the 1,2-positions, contributing to its moderate polarity and solubility in organic solvents .

Notably, DEP is classified under multiple synonyms, including ethyl phthalate, Neantine, and Palatinol A . Regulatory bodies such as NICNAS (Australia) designate it as a low-priority chemical in certain contexts due to its widespread but controlled use .

Properties

CAS No. |

17532-66-0 |

|---|---|

Molecular Formula |

C14H18O4 |

Molecular Weight |

250.29 g/mol |

IUPAC Name |

ethyl 2-[2-(2-ethoxy-2-oxoethyl)phenyl]acetate |

InChI |

InChI=1S/C14H18O4/c1-3-17-13(15)9-11-7-5-6-8-12(11)10-14(16)18-4-2/h5-8H,3-4,9-10H2,1-2H3 |

InChI Key |

GTHDFYARNWTZJG-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CC1=CC=CC=C1CC(=O)OCC |

Canonical SMILES |

CCOC(=O)CC1=CC=CC=C1CC(=O)OCC |

Synonyms |

1,2-Benzenediacetic acid diethyl ester |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

DEP belongs to the phthalate ester family, characterized by varying alkyl chain lengths. Key analogues include:

- Volatility and Solubility : Shorter alkyl chains (e.g., DMP) increase volatility and water solubility, while longer chains (e.g., DHP, DOP) enhance hydrophobicity and persistence in environmental matrices .

- Thermal Stability : Longer-chain phthalates (DOP, DHP) exhibit higher thermal stability, making them suitable for high-temperature polymer processing .

Regulatory and Toxicological Profiles

- DOP: Classified as a probable human carcinogen, leading to its substitution with non-phthalate alternatives in consumer goods .

Research Findings and Data Analysis

Environmental Persistence

- DEP’s moderate solubility (0.1 g/L) facilitates partial biodegradation in aquatic systems, whereas DOP and DHP persist due to strong adsorption to sediments .

- A 2020 study highlighted DEP’s detection in 78% of cosmetic samples, underscoring its pervasive human exposure .

Health Implications

- DEP: Linked to oxidative stress in mammalian cells at high doses (≥ 500 mg/kg) but lacks conclusive evidence of carcinogenicity .

- DBP : Demonstrates developmental toxicity in rodent models at concentrations as low as 50 mg/kg .

Preparation Methods

Reaction Mechanism and Conditions

The esterification of 1,2-benzenediacetic acid with ethanol proceeds via nucleophilic acyl substitution, facilitated by strong acid catalysts. The general reaction is:

Catalysts :

-

Hydrochloric acid (HCl) : Anhydrous HCl gas bubbled through a benzene-ethanol solution at 60°C for 5 hours yields 85% diethyl ester.

-

Sulfuric acid (H₂SO₄) : A 3:1 molar ratio of H₂SO₄ to acid in benzene-ethanol at 65°C achieves 87% yield.

Optimization Parameters :

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Molar Ratio (Acid:EtOH) | 1:10 | Maximizes ester formation |

| Temperature | 60–65°C | Balances reaction rate and side reactions |

| Catalyst Loading | 10–30 mol% | Ensures complete protonation of carbonyl |

Challenges and Mitigation

-

Decarboxylation : The diacid exhibits a strong tendency to lose CO₂ under acidic conditions. Slow addition of ethanol and maintaining temperatures below 70°C mitigate this issue.

-

Purification : Residual acid and water are removed via vacuum distillation (bp ~282°C at 760 mmHg) or recrystallization from ethanol.

Coupling Reactions with Diethyl Oxalate

Methodology and Substrate Scope

This approach constructs the benzenediacetic acid skeleton de novo using aryl halides and diethyl oxalate. For example, 1,2-diiodobenzene reacts with a lithium enolate generated from diethyl oxalate under cryogenic conditions:

Procedure :

-

Lithiation : 1,2-Diiodobenzene is treated with n-BuLi in dry ether at −78°C to form a benzyl lithium intermediate.

-

Coupling : Diethyl oxalate (−94°C, 1 hour) undergoes nucleophilic attack, forming α,α-dioxo intermediates.

-

Work-Up : Hydrolysis with 2 M HCl followed by extraction and chromatography yields the diethyl ester (64% yield).

Critical Conditions :

Limitations

-

Low Yields : Competing side reactions (e.g., monoalkylation) reduce efficiency.

-

Sensitivity : Moisture or oxygen degrades the lithium enolate, necessitating strict inert conditions.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Industrial synthesis prioritizes throughput and cost-effectiveness. Key features include:

One-Pot Synthesis

A stepwise protocol combines carbonation and esterification in a single reactor:

-

Carbonation : Benzylsodium intermediates react with CO₂ at 30–50°C to form disodium salts.

-

Esterification : Excess ethanol and HCl gas neutralize salts, directly yielding the diethyl ester (94% purity).

Advantages :

Purification and Isolation Methods

Vacuum Distillation

Recrystallization

Chromatography

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Scalability | Cost | Purity (%) |

|---|---|---|---|---|

| Direct Esterification | 85–94 | High | Low | 95–98 |

| Coupling Reaction | 60–64 | Low | High | 90–92 |

| Industrial One-Pot | 90–94 | Very High | Medium | 94–96 |

Key Insights :

Q & A

Basic: What analytical methods are recommended for structural confirmation and purity assessment of 1,2-benzenediacetic acid diethyl ester?

Answer:

Structural confirmation requires a combination of spectroscopic and chromatographic techniques:

- Gas Chromatography-Mass Spectrometry (GC-MS): Use a non-polar capillary column (e.g., DB-5MS) with a temperature gradient of 50°C (hold 2 min) to 300°C (10°C/min ramp) to resolve ester derivatives. Compare retention indices with literature values (e.g., NIST database) .

- NMR Spectroscopy: Acquire and NMR spectra in deuterated chloroform. Key signals include ester carbonyl carbons (~168–170 ppm) and ethyl group protons (δ 1.2–1.4 ppm for CH, δ 4.1–4.3 ppm for CH) .

- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H] at m/z 251.1284 for CHO) to confirm molecular formula .

Basic: How can researchers optimize solvent extraction protocols to isolate this compound from biological matrices?

Answer:

- Solvent Selection: Use polar solvents like acetone or diethyl ether for efficient extraction, as demonstrated in metabolomic studies of plant tissues .

- Solid-Phase Extraction (SPE): Pre-clean samples using C18 cartridges to remove interfering lipids or pigments.

- Validation: Quantify recovery rates via spiked matrices and internal standards (e.g., deuterated phthalates) .

Advanced: How can multivariate statistical methods resolve contradictions in retention index data across GC studies?

Answer:

- Machine Learning Models: Train support vector machines (SVMs) or radial basis neural networks using datasets of experimentally derived retention indices and molecular descriptors (e.g., topological polar surface area, molecular weight). Chen (2008) achieved a mean absolute error of <15 index units using this approach .

- Cross-Database Validation: Compare indices from NIST, EPA, and academic sources to identify systematic biases in column types or temperature programs .

Advanced: What mechanistic insights can be gained from studying this compound’s role in antioxidant activity?

Answer:

- Metabolomic Profiling: Pair LC-MS/MS quantification with principal component analysis (PCA) to correlate ester concentrations with antioxidant markers (e.g., flavonoid content). In pitaya extracts, the ester’s presence significantly contributed to acetone extracts’ antioxidant capacity (R = 0.82 in PCA models) .

- In Vitro Assays: Use DPPH radical scavenging assays to measure direct antioxidant effects, controlling for co-eluting compounds via fractionation .

Advanced: How can computational models predict the environmental persistence of this compound?

Answer:

- QSPR Modeling: Develop quantitative structure-property relationship (QSPR) models using descriptors like log K$ _{ow} (octanol-water partition coefficient) and biodegradation half-lives. EPA risk assessments for analogous phthalates (e.g., dibutyl phthalate) highlight hydrolysis rates and microbial degradation pathways as critical parameters .

- Fate and Transport Simulations: Use EPI Suite™ to estimate soil adsorption coefficients (K$ _{oc} > 500 L/kg suggests high persistence) .

Basic: What strategies mitigate spectral interference in FTIR analysis of ester derivatives?

Answer:

- Baseline Correction: Apply Savitzky-Golay smoothing to minimize noise in the carbonyl region (1700–1750 cm).

- Derivatization: Convert esters to silylated derivatives to enhance signal specificity for overlapping functional groups .

Advanced: How do structural modifications (e.g., alkyl chain length) influence the chromatographic behavior of benzenedicarboxylic acid esters?

Answer:

- Retention Index Trends: Longer alkyl chains (e.g., diheptyl vs. diethyl) increase retention times in GC due to higher hydrophobicity. Diheptyl phthalate (CHO) elutes ~15 min later than diethyl analogs under identical conditions .

- Column Chemistry: Polar columns (e.g., PEG) improve resolution for shorter-chain esters by enhancing dipole interactions .

Basic: What quality control measures ensure reproducibility in synthetic batches of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.